molecular formula C8H17FN2 B15288975 1-[(2S)-3-fluoro-2-methylpropyl]piperazine

1-[(2S)-3-fluoro-2-methylpropyl]piperazine

Cat. No.: B15288975
M. Wt: 160.23 g/mol
InChI Key: OBXIIVOCCZXYIH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-3-fluoro-2-methylpropyl]piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-3-fluoro-2-methylpropyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For instance, the catalytic synthesis of piperazine can be achieved through intermolecular and intramolecular cyclization . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-3-fluoro-2-methylpropyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted piperazine derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S)-3-fluoro-2-methylpropyl]piperazine is unique due to its specific chiral configuration and the presence of a fluorine atom

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-[(2S)-3-fluoro-2-methylpropyl]piperazine

InChI

InChI=1S/C8H17FN2/c1-8(6-9)7-11-4-2-10-3-5-11/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

OBXIIVOCCZXYIH-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H](CN1CCNCC1)CF

Canonical SMILES

CC(CN1CCNCC1)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.